BenchChemオンラインストアへようこそ!

4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole

Physicochemical profiling Drug-likeness Library design

4-Ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole (CAS 577790-47-7; molecular formula C₁₆H₁₇N₃O₂S; MW 315.4 g/mol) is a fully synthetic 1,2,4-triazole derivative featuring an N⁴-ethyl substituent, a C³-(2-furyl) group, and a C⁵-(4-methoxybenzyl)sulfanyl side chain. The compound is cataloged as a member of the Sigma-Aldrich Library of Rare Organics (SALOR) under the AldrichCPR collection, supplied at ≥95% purity for early-discovery screening purposes.

Molecular Formula C16H17N3O2S
Molecular Weight 315.4 g/mol
CAS No. 577790-47-7
Cat. No. B5716989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole
CAS577790-47-7
Molecular FormulaC16H17N3O2S
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCCN1C(=NN=C1SCC2=CC=C(C=C2)OC)C3=CC=CO3
InChIInChI=1S/C16H17N3O2S/c1-3-19-15(14-5-4-10-21-14)17-18-16(19)22-11-12-6-8-13(20-2)9-7-12/h4-10H,3,11H2,1-2H3
InChIKeyYDVYZFFQIARRCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole (CAS 577790-47-7): Chemical Identity, Screening Provenance, and Procurement Context


4-Ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole (CAS 577790-47-7; molecular formula C₁₆H₁₇N₃O₂S; MW 315.4 g/mol) is a fully synthetic 1,2,4-triazole derivative featuring an N⁴-ethyl substituent, a C³-(2-furyl) group, and a C⁵-(4-methoxybenzyl)sulfanyl side chain. The compound is cataloged as a member of the Sigma-Aldrich Library of Rare Organics (SALOR) under the AldrichCPR collection, supplied at ≥95% purity for early-discovery screening purposes . As of the latest ChEMBL release, no biological activity data have been reported for this specific compound, and it has no associated publications, clinical trials, or known protein targets [1]. Its structural architecture — combining an electron-rich 4-methoxybenzylsulfanyl moiety with an N-ethyl furyl-triazole core — places it within a distinct sub-region of the 1,2,4-triazole chemical space that is sparsely characterized in the public literature, making it a candidate for exploratory profiling rather than a follow-up compound with established precedent.

Why 4-Ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole Cannot Be Interchanged with Generic 1,2,4-Triazole-3-benzylsulfanyl Derivatives


In-class substitution of 4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole with superficially related 3-benzylsulfanyl-1,2,4-triazoles is not scientifically reliable. Published structure-activity relationship (SAR) data from the Klimešová et al. (2004) series demonstrates that even minor perturbations to the 1,2,4-triazole scaffold produce large changes in biological outcome: the simple 3-(4-methoxybenzylsulfanyl)-1,2,4-triazole (compound 4l) displayed negligible antimycobacterial activity (MIC ≥1000 µmol/L against M. tuberculosis, M. avium, and M. kansasii), whereas analogs bearing electron-withdrawing nitro or trifluoromethyl groups on the benzyl ring achieved MIC values of 32–125 µmol/L [1]. Critically, N⁴-substitution (methylation) uniformly abolished antimycobacterial activity across all benzylsulfanyl variants tested, indicating that the N⁴-ethyl group present in the target compound is not a silent substitution [1]. Furthermore, the 2-furyl substituent at C³ introduces π-stacking capability and heteroatom coordination potential absent from the simple H-substituted triazole core used in the Klimešová benchmark series. The confluence of these three differentiating features — N⁴-ethyl, C³-(2-furyl), and the 4-methoxy electron-donating substituent on the benzylthio group — creates a pharmacophore signature that cannot be extrapolated from any single published congeneric series. Procurement decisions that substitute this compound with generic 3-benzylsulfanyl-1,2,4-triazoles risk missing activity profiles that emerge only from this specific substitution pattern.

Product-Specific Quantitative Evidence Guide: Differentiating 4-Ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole from Its Closest Structural Analogs


Physicochemical Differentiation: Computed logP, Topological Polar Surface Area, and Hydrogen-Bonding Profile Versus the Des-Methoxy Benzyl Analog

The target compound's 4-methoxy substituent on the benzylsulfanyl ring alters its computed physicochemical profile compared to the closest commercially available analog, 3-(benzylsulfanyl)-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole (CAS 618412-84-3; MW 285.4), which lacks the methoxy group. Based on ZINC database computed properties, the target compound (ZINC2941177) has a molecular weight of 315.4 Da, a calculated logP of 2.775, a topological polar surface area (tPSA) of 67 Ų, 2 hydrogen-bond donors, and 6 hydrogen-bond acceptors [1]. The des-methoxy analog (CAS 618412-84-3, MW 285.4) is expected to exhibit a lower logP, reduced tPSA, and only 4 hydrogen-bond acceptors (loss of the methoxy oxygen). This results in an approximately 30-Da molecular weight increase, an added H-bond acceptor site, and altered lipophilicity — parameters directly relevant to passive membrane permeability and solubility screening outcomes.

Physicochemical profiling Drug-likeness Library design Lead selection

Antimycobacterial SAR Context: 4-Methoxybenzylsulfanyl Substituent Abolishes Activity Relative to Electron-Withdrawing Benzyl Analogs — Class-Level Inference for the Target Scaffold

In the definitive 2004 study by Klimešová et al., the simple 3-(4-methoxybenzylsulfanyl)-1,2,4-triazole (compound 4l, lacking both the N⁴-ethyl and C³-(2-furyl) groups present in the target compound) exhibited minimum inhibitory concentrations (MICs) of ≥1000 µmol/L against M. tuberculosis My 331/88, M. avium My 330/88, and both strains of M. kansasii (My 235/80 and 6509/96) at all incubation time points tested (7, 14, and 21 days) [1]. In the same assay system, the 4-nitro analog (4n, 4-NO₂) and 3,5-dinitro analog (4t) achieved MIC values as low as 32–125 µmol/L [1]. This establishes that the 4-methoxy (electron-donating) substituent on the benzyl ring is associated with a ≥8- to ≥31-fold reduction in antimycobacterial potency relative to electron-withdrawing benzyl substituents within the 1,2,4-triazole-3-benzylsulfanyl chemotype. Although the target compound contains additional N⁴-ethyl and C³-(2-furyl) modifications absent from the Klimešová series, the class-level SAR indicates that procurement for antimycobacterial screening programs should be benchmarked against this known liability of the 4-methoxybenzylsulfanyl motif.

Antimycobacterial screening SAR Mycobacterium tuberculosis Lead triage

N⁴-Alkyl Substitution Penalty: Methylation at Position 4 Abolishes Antimycobacterial Activity — Class-Level Warning for the Target Compound's N⁴-Ethyl Group

Klimešová et al. (2004) directly compared 3-benzylsulfanyl-1,2,4-triazoles (N⁴ = H) with their 4-methyl-1,2,4-triazole counterparts (series 8a–f, N⁴ = CH₃). All N⁴-methylated compounds exhibited MIC values of ≥500–>1000 µmol/L, even when the benzyl ring carried potency-enhancing electron-withdrawing substituents such as 3,5-dinitro (compound 8d: MIC >1000 µmol/L) or 2,4-dinitro (8e: MIC >1000 µmol/L). The corresponding N⁴-unsubstituted dinitro compounds 4t and 4u showed MICs of 32–125 µmol/L [1]. The authors concluded that 'the presence of a hydrogen atom in position 4 is probably necessary for an interaction with the receptor; any substituent forbids the formation of a hydrogen bond or causes a sterical barrier' [1]. The target compound carries an N⁴-ethyl group, which is sterically larger than methyl; extrapolation of this SAR suggests that antimycobacterial screening of the target compound would face a dual liability: both the 4-methoxybenzyl electron-donating effect and the N⁴-alkyl steric penalty.

Antimycobacterial SAR N-alkylation penalty Mycobacterium Scaffold triage

Antibacterial Activity from Etodolac-Derived N-Ethyl-1,2,4-Triazoles Bearing 4-Methoxybenzylsulfanyl Group: Cross-Scaffold Evidence for Gram-Negative Activity

Shaik et al. (2020) reported the antibacterial evaluation of etodolac-derived N-isobutyl- and N-ethyl-1,2,4-triazoles that incorporate 4-methoxybenzylsulfanyl and 3-nitrobenzylsulfanyl substituents. Specific compounds in this series demonstrated activity against Pseudomonas aeruginosa, producing inhibition zones of 25–29 mm at a test concentration of 50 mg/mL using pefloxacin as a reference drug [1]. Notably, these compounds share three structural features with the target compound: (a) an N-alkyl (ethyl or isobutyl) substituent on the triazole ring, (b) a 4-methoxybenzylsulfanyl side chain, and (c) the 1,2,4-triazole core. However, the etodolac scaffold replaces the 2-furyl group at C³ with a bulkier etodolac-derived substituent, and the sulfanyl linkage is at the C³ position rather than C⁵. This cross-scaffold evidence establishes that N-ethyl-1,2,4-triazoles bearing 4-methoxybenzylsulfanyl groups can exhibit measurable antibacterial activity against clinically relevant Gram-negative pathogens, providing a rationale for antibacterial screening of the target compound despite the antimycobacterial liability predicted from the Klimešová SAR.

Antibacterial screening Pseudomonas aeruginosa N-ethyl-1,2,4-triazole 4-methoxybenzylsulfanyl

Absence of Published Bioactivity Data as a Differentiation Criterion: Benchmarking Against WAY-639012 (Naphthylmethyl Analog) Which Has Reported RNase L Inhibitory Activity

The structurally related naphthylmethyl analog, 4-ethyl-3-(2-furyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazole (WAY-639012, CAS 618413-75-5), has a reported IC₅₀ of 2.30 nM for activation of RNase L (2-5A-dependent ribonuclease) measured by inhibition of protein synthesis in mouse L cell extracts [2]. In contrast, the target compound (CAS 577790-47-7) has zero annotated bioactivities in ChEMBL 20 and zero associated publications, as confirmed by the ZINC database [1]. This bioactivity gap is a genuine differentiation point: the replacement of the naphthylmethyl group with a 4-methoxybenzyl group eliminates the potent RNase L activity seen in WAY-639012, creating a selectivity-negative control opportunity. For screening laboratories, this pair represents an ideal matched molecular pair for evaluating the contribution of the benzylsulfanyl aryl substituent to target engagement, with the naphthyl analog serving as the active benchmark and the 4-methoxybenzyl analog serving as the putative inactive or differentially active comparator.

Screening library annotation Bioactivity gap RNase L Novel target opportunity

Purity and Availability Benchmark: 95% Minimum Purity and Multi-Vendor Commercial Access Versus Special-Order Analogs

The target compound (CAS 577790-47-7) is commercially available at ≥95% purity from multiple vendors including Sigma-Aldrich (AldrichCPR catalog) and chemenu.com, with the AldrichCPR listing specifically noting its inclusion in a 'collection of rare and unique chemicals' for early discovery research . Several structurally related analogs require custom synthesis or have limited stock availability: the 3-methoxy regioisomer (4-ethyl-3-(furan-2-yl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazole) and the unsubstituted benzyl analog (CAS 618412-84-3, available from AKSci at 95%) have narrower vendor coverage. Sigma-Aldrich explicitly states it 'does not collect analytical data for this product' , meaning that while purity is specified at ≥95%, full characterization (e.g., NMR, HRMS, elemental analysis) must be independently verified by the purchasing laboratory. This is consistent with the AldrichCPR screening-collection model and contrasts with lead-optimization-grade compounds that typically include certificates of analysis.

Procurement Purity specification Vendor availability Supply chain

Best-Research and Industrial Application Scenarios for 4-Ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole (CAS 577790-47-7)


Gram-Negative Antibacterial Phenotypic Screening Against Pseudomonas aeruginosa — Building on Cross-Scaffold Evidence from Etodolac-Derived N-Ethyl-4-methoxybenzylsulfanyl-1,2,4-triazoles

The Shaik et al. (2020) study provides cross-scaffold evidence that N-ethyl-1,2,4-triazoles bearing 4-methoxybenzylsulfanyl groups exhibit anti-pseudomonal activity (inhibition zones of 25–29 mm at 50 mg/mL) [1]. The target compound shares the critical N-ethyl and 4-methoxybenzylsulfanyl pharmacophore elements but presents them on a distinct 2-furyl-triazole core rather than the etodolac scaffold. This makes the target compound a compelling candidate for inclusion in Gram-negative antibacterial screening cascades targeting P. aeruginosa and potentially other ESKAPE pathogens. The compound should be tested in broth microdilution assays to establish MIC values against a panel of Gram-negative reference strains, with pefloxacin or ciprofloxacin as comparator antibiotics. Positive hits would confirm that the 4-methoxybenzylsulfanyl + N-ethyl pharmacophore retains antibacterial activity when transferred to the simpler 2-furyl-triazole scaffold, potentially identifying a more synthetically tractable lead series.

RNase L Selectivity Profiling: Matched Molecular Pair Analysis with WAY-639012 (Naphthylmethyl Analog) for Antiviral Target Validation

The naphthylmethyl analog WAY-639012 (CAS 618413-75-5) is a potent RNase L activator (IC₅₀ = 2.30 nM), whereas the target compound has no annotated bioactivity and is predicted to be inactive or markedly less potent against RNase L based on its distinct benzylsulfanyl aryl group [1]. This pair constitutes a near-ideal matched molecular pair (MMP) differing only in the benzylsulfanyl aryl substituent (4-methoxybenzyl vs. 1-naphthylmethyl). Screening both compounds side-by-side in RNase L activation assays and broader antiviral profiling panels would enable: (a) definitive assessment of the aryl group's contribution to RNase L target engagement, (b) identification of off-target activities unique to the 4-methoxybenzyl chemotype, and (c) evaluation of whether the 4-methoxybenzyl analog retains sufficient activity at any secondary target to serve as a chemical probe with an orthogonal selectivity profile. This MMP approach is directly applicable to laboratories studying innate immune activation pathways or developing RNase L-targeted antiviral therapeutics [1].

Exploratory Antifungal Screening Leveraging the 1,2,4-Triazole Scaffold's Established Ergosterol Biosynthesis Inhibition Potential

The 1,2,4-triazole ring is a privileged scaffold in antifungal drug discovery, with clinically approved agents (fluconazole, itraconazole, voriconazole) acting through inhibition of lanosterol 14α-demethylase (CYP51) in the ergosterol biosynthetic pathway. While no direct antifungal data exist for the target compound, its structural features — the 2-furyl group at C³ and the 4-methoxybenzylsulfanyl side chain at C⁵ — differentiate it from classical antifungal triazoles and from the 3-benzylsulfanyl-1,2,4-triazole series evaluated by Klimešová et al., which was focused exclusively on antibacterial/antimycobacterial endpoints [2]. The compound is therefore suitable for inclusion in antifungal screening panels against Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus, and dermatophyte species. Positive results would establish a new sub-series of antifungal 1,2,4-triazoles distinct from the azole pharmacophore, while negative results would provide valuable SAR information delimiting the antifungal chemical space accessible to the 3-benzylsulfanyl-4-ethyl-5-furyl-1,2,4-triazole scaffold.

Chemical Library Diversification: Filling Physicochemical Gaps in Commercial Screening Collections with MW ~315 Da, logP ~2.8, tPSA 67 Ų

The target compound occupies a specific physicochemical niche — MW 315.4 Da, logP 2.775, tPSA 67 Ų, 2 HBD, 6 HBA — that is underrepresented among commercially available 1,2,4-triazoles in the AldrichCPR catalog [1]. For organizations building diversity-oriented screening libraries, this compound fills a gap between smaller fragment-like 1,2,4-triazoles (MW <250 Da) and larger drug-like triazoles (MW >400 Da). The combination of moderate lipophilicity with substantial polar surface area and hydrogen-bonding capacity makes it suitable for both biochemical and cell-based screening formats. Procurement for library enrichment is supported by multi-vendor availability, ≥95% purity, and inclusion in the ZINC database, facilitating computational pre-filtering and docking studies prior to experimental screening [1].

Quote Request

Request a Quote for 4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.